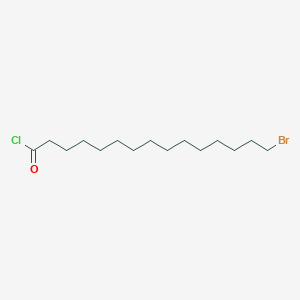
Pentadecanoyl chloride, 15-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecanoyl chloride, 15-bromo- is an organic compound with the molecular formula C15H29ClO. It is a derivative of pentadecanoic acid, where the hydroxyl group is replaced by a chlorine atom, and a bromine atom is attached to the 15th carbon. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanoyl chloride, 15-bromo- can be synthesized through the reaction of pentadecanoic acid with thionyl chloride (SOCl2) in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
C15H31COOH+SOCl2+PBr3→C15H29ClO+SO2+HCl+PBr3
Industrial Production Methods
In industrial settings, the production of pentadecanoyl chloride, 15-bromo- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentadecanoyl chloride, 15-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, pentadecanoyl chloride, 15-bromo- hydrolyzes to form pentadecanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substitution: Formation of amides, esters, or thioesters
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Hydrolysis: Formation of pentadecanoic acid
Scientific Research Applications
Pentadecanoyl chloride, 15-bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentadecanoyl chloride, 15-bromo- involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromine atom, being highly electronegative, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoyl chloride: Similar structure but without the bromine atom.
Hexadecanoyl chloride: One carbon longer chain.
Tetradecanoyl chloride: One carbon shorter chain.
Uniqueness
Pentadecanoyl chloride, 15-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated counterparts. This makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
CAS No. |
61658-01-3 |
|---|---|
Molecular Formula |
C15H28BrClO |
Molecular Weight |
339.74 g/mol |
IUPAC Name |
15-bromopentadecanoyl chloride |
InChI |
InChI=1S/C15H28BrClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2 |
InChI Key |
WOMNOULNWZOQST-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)
![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)

![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
![3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14562720.png)
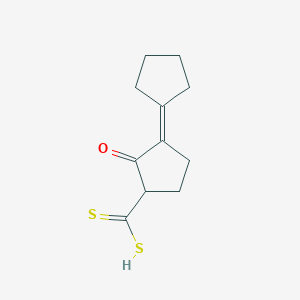
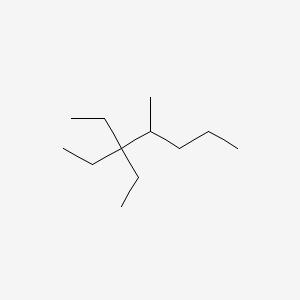
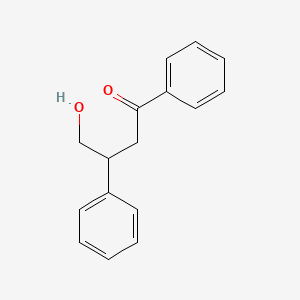
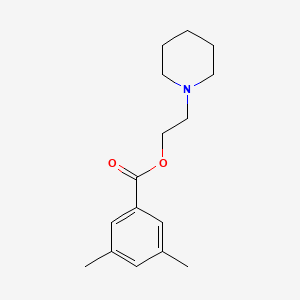
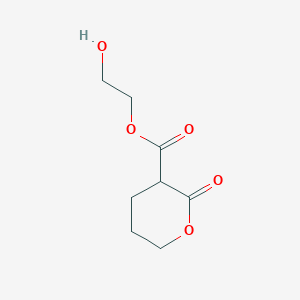
![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)
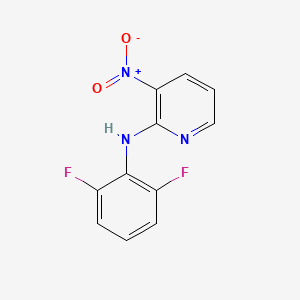
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
![Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B14562766.png)
